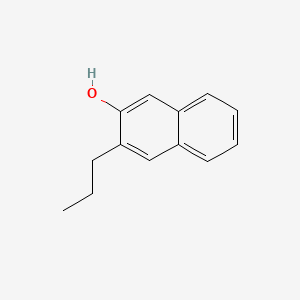

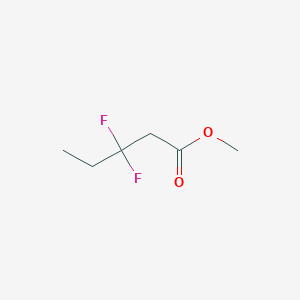

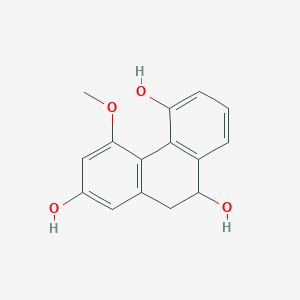

Ethyl 2,6-dimethoxybenzoate

Descripción general

Descripción

Ethyl 2,6-dimethoxybenzoate is a chemical compound. It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene . It is used in the synthesis of indoles as well as coumarins related to Novobiocin .

Synthesis Analysis

The synthesis of Ethyl 2,6-dimethoxybenzoate involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . This process results in excellent yield .Molecular Structure Analysis

The structure of Ethyl 2,6-dimethoxybenzoate was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the triclinic space group P ī with unit cell parameters a = 8.5518 (3) Å, b = 10.8826 (8) Å, c = 11.9939 (6) Å, α = 101.273 (5)°, β = 98.287 (3)°, γ = 94.092 (4)°, V = 1077.54 (10) Å 3, Z = 4, D c = 1.296 Mg/m 3, F (000) = 448 and μ = 0.098 mm −1 .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Ethyl 2,6-dimethoxybenzoate is the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Ester derivatives play a crucial role in organic synthesis. Ethyl 2,6-dimethoxybenzoate can serve as an intermediate for creating more complex molecules. In medicinal chemistry, esters are essential building blocks for drug development. Researchers explore its potential as a precursor for novel pharmaceutical compounds .

Heterocyclic Synthesis

The compound’s structure suggests potential for heterocyclic ring formation. Researchers explore its reactivity in synthesizing heterocycles like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These heterocycles often exhibit interesting biological activities and are relevant in drug discovery .

Antifeedant Properties and Corrosion Inhibition

Ethyl 2,6-dimethoxybenzoate derivatives have been reported to act as antifeedants against pests like the pine weevil. Additionally, they exhibit corrosion inhibitory properties for metals such as aluminum, zinc, and copper. These applications have practical implications in agriculture and materials science .

Antimicrobial and Insecticidal Activities

Esters derived from substituted benzoic acids, including our compound, possess antimicrobial and insecticidal properties. They find use as emulsifiers in food products, personal care items, and medical supplies. Researchers continue to explore their effectiveness against various pathogens and pests .

Safety and Hazards

While specific safety data for Ethyl 2,6-dimethoxybenzoate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

ethyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIQFGKXLFJMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385025 | |

| Record name | ethyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dimethoxybenzoate | |

CAS RN |

1464-96-6 | |

| Record name | ethyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)

![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)

![Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate](/img/structure/B3047794.png)

![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)

![[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol](/img/structure/B3047796.png)